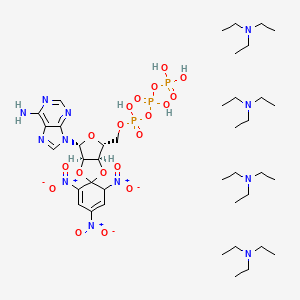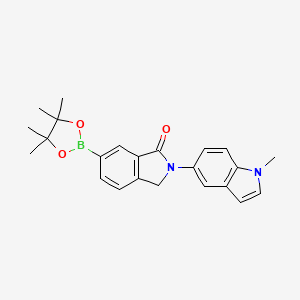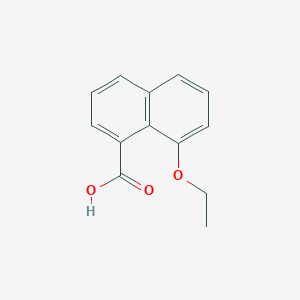
8-Ethoxynaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the naphthalene ring at the 8th position and a carboxylic acid group (-COOH) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxynaphthalene-1-carboxylic acid typically involves the ethoxylation of naphthalene-1-carboxylic acid. This can be achieved through a Friedel-Crafts alkylation reaction, where naphthalene-1-carboxylic acid is treated with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,8-dicarboxylic acid.
Reduction: Reduction reactions can produce 8-ethoxynaphthalene-1-methanol.
Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-Ethoxynaphthalene-1-carboxylic acid has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
8-Ethoxynaphthalene-1-carboxylic acid is similar to other naphthalene derivatives, such as naphthalene-1-carboxylic acid and 1-ethoxynaphthalene-8-carboxylic acid. its unique ethoxy group at the 8th position distinguishes it from these compounds, potentially leading to different chemical and biological properties.
Comparación Con Compuestos Similares
Naphthalene-1-carboxylic acid
1-ethoxynaphthalene-8-carboxylic acid
1,8-naphthalic anhydride
1,8-dihydroxynaphthalene
Propiedades
Número CAS |
54245-15-7 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
8-ethoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-2-16-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
Clave InChI |
DXJSXIVXVHLZJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




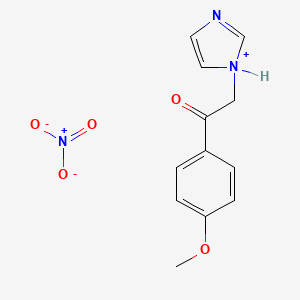
![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
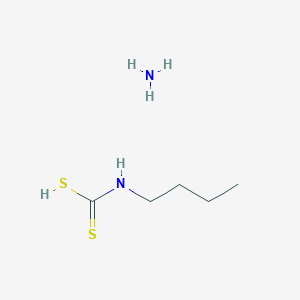
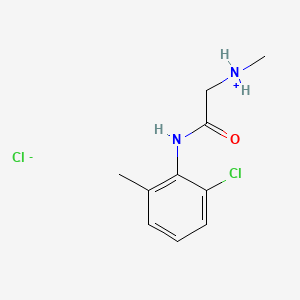
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)


